2-amino(113C)butanedioic acid
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Overview
Description
2-amino(113C)butanedioic acid is a labeled form of DL-Aspartic acid, where the carbon at position 1 is replaced with the isotope carbon-13. This compound is often used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino(113C)butanedioic acid typically involves the incorporation of carbon-13 into the aspartic acid molecule. One common method involves the reaction of diethyl sodium phthalimidomalonate with ethyl chloroacetate, followed by hydrolysis and decarboxylation to yield DL-Aspartic acid . The labeled carbon-13 can be introduced during the synthesis of the starting materials or through isotopic exchange reactions.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The use of specialized equipment and techniques, such as isotope ratio mass spectrometry, is essential to monitor and verify the incorporation of carbon-13.
Chemical Reactions Analysis
Types of Reactions
2-amino(113C)butanedioic acid undergoes various chemical reactions, including:
Oxidation: Conversion to oxaloacetic acid.
Reduction: Formation of aspartate derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Oxaloacetic acid.
Reduction: Aspartate derivatives.
Substitution: Various substituted aspartic acid derivatives.
Scientific Research Applications
2-amino(113C)butanedioic acid is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand reaction mechanisms and pathways.
Biology: Helps in studying amino acid metabolism and protein synthesis.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Employed in the production of labeled compounds for research and development purposes
Mechanism of Action
The mechanism of action of 2-amino(113C)butanedioic acid involves its incorporation into metabolic pathways where it acts as a tracer. The labeled carbon-13 allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- L-Aspartic acid-1-13C
- DL-Aspartic acid-13C,15N-1 hydrochloride
- DL-Aspartic acid-13C
Uniqueness
2-amino(113C)butanedioic acid is unique due to its specific labeling at the carbon-1 position, which provides precise information about the metabolic fate of the compound. This specificity makes it particularly valuable in studies requiring detailed metabolic tracing and analysis .
Properties
IUPAC Name |
2-amino(113C)butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i4+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-AZXPZELESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([13C](=O)O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437812 |
Source
|
Record name | DL-Aspartic acid-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137168-39-9 |
Source
|
Record name | DL-Aspartic acid-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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